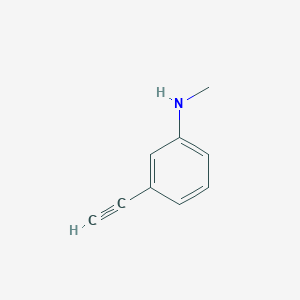

3-ethynyl-N-methylaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethynyl-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-3-8-5-4-6-9(7-8)10-2/h1,4-7,10H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBDNTYSWVIGAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10599773 | |

| Record name | 3-Ethynyl-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132056-23-6 | |

| Record name | 3-Ethynyl-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethynyl-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Ethynyl N Methylaniline and Analogues

Advanced Synthetic Routes to Ethynylaniline Derivatives

The construction of 3-ethynyl-N-methylaniline and related structures relies on a strategic combination of N-methylation, ethynyl (B1212043) group introduction, and the use of protective groups to ensure regioselectivity and prevent unwanted side reactions.

Alkylation Approaches for N-Methylation of Anilines

The N-methylation of anilines is a fundamental transformation in organic synthesis. core.ac.uk Traditional methods often rely on toxic and waste-generating reagents like methyl halides and dimethyl sulfate. core.ac.uk Modern approaches, such as hydrogen autotransfer (or hydrogen borrowing) reactions, offer a greener alternative. rsc.org This methodology utilizes readily available and often inexpensive alcohols, like methanol (B129727), as the alkylating agent in the presence of a transition metal catalyst. rsc.org

Ruthenium and iridium complexes have proven to be particularly effective for the N-alkylation of anilines. nih.govacs.org For instance, cyclometalated ruthenium complexes can effectively methylate anilines with methanol under mild conditions (60 °C) using a simple base like sodium hydroxide. rsc.org Similarly, NHC-Ir(III) complexes have demonstrated high efficiency in the N-methylation of aniline (B41778) derivatives with methanol in solvent-free media. nih.govacs.org One study detailed the preparation of (3-Ethynyl-phenyl)-methyl-amine from 3-ethynylaniline (B136080) and methanol using palladium on carbon as a catalyst. researchgate.net

Direct N-methylation of anilines can also be achieved using dimethyl carbonate (DMC) in the presence of a NaY faujasite catalyst. This method exhibits high chemoselectivity for mono-N-methylation, even in the presence of other functional groups like hydroxyl, carboxylic acid, and amide, with selectivities up to 99% and isolated yields of 74-99%. core.ac.uk

Table 1: Comparison of N-Methylation Methods for Anilines

| Method | Catalyst | Alkylating Agent | Conditions | Advantages |

| Hydrogen Autotransfer | Cyclometalated Ruthenium Complexes | Methanol | 60 °C, NaOH | Mild conditions, green |

| Hydrogen Autotransfer | NHC-Ir(III) Complexes | Methanol | 120 °C, KOtBu, solvent-free | High efficiency |

| Palladium Catalysis | Palladium on Carbon | Methanol | Reflux | Direct methylation |

| Zeolite Catalysis | NaY Faujasite | Dimethyl Carbonate | 90-130 °C | High chemoselectivity |

Palladium-Catalyzed Cross-Coupling Strategies for Ethynyl Group Introduction

The introduction of the ethynyl group onto the aniline ring is most commonly achieved through the Sonogashira cross-coupling reaction. smolecule.comscirp.org This powerful and versatile method forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. scirp.orgnumberanalytics.com

The synthesis of ethynylaniline derivatives often involves the coupling of a protected or substituted aniline halide with a suitable alkyne. rsc.org The reaction conditions, including the choice of catalyst, solvent, base, and temperature, are crucial for achieving high yields and selectivity. numberanalytics.comlucp.net A variety of palladium catalysts, such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, are commonly used. numberanalytics.com The reaction is typically carried out in solvents like DMF, DMSO, toluene (B28343), or THF. numberanalytics.comlucp.net

For instance, the synthesis of 2-amino-3-alkynylpyridines was achieved through a palladium-catalyzed Sonogashira coupling of 2-amino-3-bromopyridine (B76627) with various terminal alkynes, demonstrating the broad applicability of this method to heterocyclic systems. scirp.org

Precursor Functionalization and Protective Group Strategies (e.g., Boc-protection)

To control the reactivity and prevent unwanted side reactions during synthesis, protecting groups are often employed. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the amino group of anilines. gsconlinepress.comresearcher.lifegsconlinepress.comresearchgate.net The Boc group can be introduced by reacting the aniline with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). researchgate.net

In a multi-step synthesis, the aniline can be first protected with a Boc group, followed by the introduction of other functionalities, and then the protecting group is removed in the final step. gsconlinepress.com For example, the synthesis of 3-(substitutedthiocarbamide)-aniline derivatives involved the initial Boc-protection of 3-chloroaniline, followed by condensation with substituted thioureas, and subsequent deprotection to yield the final products. gsconlinepress.comresearcher.lifegsconlinepress.comresearchgate.net This strategy ensures that the amino group does not interfere with the subsequent reaction steps.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and selectivity of the desired product in the synthesis of ethynylaniline derivatives, particularly in the Sonogashira coupling reaction. numberanalytics.comnumberanalytics.com Key parameters that can be adjusted include the catalyst system, solvent, temperature, and the presence of additives.

Catalyst and Ligand Selection: The choice of palladium catalyst and its coordinating ligands significantly impacts reaction efficiency. numberanalytics.com Different palladium sources and ligands can influence catalyst stability and activity. numberanalytics.com

Solvent Effects: The polarity of the solvent plays a crucial role. lucp.net Polar aprotic solvents like DMF and DMSO can stabilize ionic intermediates and enhance the reaction rate, while non-polar solvents like toluene and THF may be preferred for sensitive substrates to minimize side reactions. numberanalytics.comlucp.net The use of aqueous micellar conditions with a surfactant like TPGS-750-M has also been shown to be an effective and sustainable approach. scispace.com

Temperature Control: Reaction temperature affects the rate of reaction, but higher temperatures can also lead to catalyst deactivation and the formation of byproducts. numberanalytics.com Therefore, finding the optimal temperature is a balance between reaction speed and selectivity. numberanalytics.com

Additives and Co-catalysts: The use of a copper(I) co-catalyst, such as CuI, is common in Sonogashira reactions to facilitate the cross-coupling. numberanalytics.com Other additives can be used to enhance selectivity or prevent side reactions. numberanalytics.com

Table 2: Optimization Parameters for Sonogashira Coupling

| Parameter | Effect on Reaction | Common Choices/Strategies |

| Catalyst | Influences activity and stability | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, CataCXium A Pd G3 |

| Solvent | Affects reaction rate and selectivity | DMF, DMSO, Toluene, THF, Aqueous Micelles |

| Temperature | Controls reaction rate vs. side reactions | Optimized for specific substrates and catalysts |

| Additives | Enhance efficiency and selectivity | CuI (co-catalyst), bases (e.g., Et₃N) |

Advanced Purification Techniques for Research-Grade Compounds

Achieving high purity is essential for research-grade compounds. Following synthesis, crude products are typically subjected to one or more purification techniques.

Chromatography: Column chromatography is a widely used method for separating the desired compound from unreacted starting materials and byproducts. analis.com.my The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (eluent) is critical for effective separation. analis.com.myacs.org Thin-layer chromatography (TLC) is often used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography. analis.com.my High-performance liquid chromatography (HPLC) and preparative thin-layer chromatography (PTLC) can be employed for achieving very high purity. acs.orgresearchgate.net

Crystallization: If the product is a solid, crystallization can be a highly effective purification method. researchgate.net This technique relies on the differential solubility of the compound and impurities in a given solvent.

Extraction: Liquid-liquid extraction is commonly used during the work-up procedure to separate the product from the reaction mixture based on its solubility in immiscible solvents. analis.com.my

Filtration and Distillation: These methods can also be used depending on the physical properties of the compound and impurities. researchgate.net

The purity of the final compound is often confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis. gsconlinepress.com

Stereochemical Control and Enantioselective Synthesis in Ethynyl-Containing Systems

While this compound itself is not chiral, the principles of stereochemical control are crucial when the ethynyl group is incorporated into more complex molecules that do possess chiral centers. The ability to control the three-dimensional arrangement of atoms is paramount in the synthesis of many biologically active compounds. numberanalytics.com

Prochirality, the property of a molecule that can be converted into a chiral molecule in a single step, is a key concept in stereoselective synthesis. numberanalytics.com By using chiral catalysts or auxiliaries, it is possible to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. numberanalytics.com

For example, in the synthesis of other ethynyl-containing compounds, such as the anti-HIV nucleoside EFdA, enantioselective methods are critical. nih.govresearchgate.net These methods include biocatalytic desymmetrization and asymmetric transfer hydrogenation to control the stereochemistry at specific carbon centers. nih.govresearchgate.net Similarly, catalytic asymmetric α-ethynylation of oxindoles has been developed to construct C3 quaternary stereocenters. researchgate.net The development of nickel-catalyzed enantioselective C(sp³)–C(sp) coupling reactions has also enabled the synthesis of enantioenriched N-alkylindoles. chemrxiv.org

The stereochemistry of polymers derived from ethynyl-containing monomers can also be controlled. For instance, stereocontrolled thiol-yne polymerization can produce polymers with predominantly E or Z alkene stereochemistry by varying the catalyst and solvent. nih.gov

Although not directly applicable to the synthesis of achiral this compound, these advanced stereochemical control strategies are essential for the broader field of synthesizing complex, ethynyl-containing molecules with specific biological functions.

Mechanistic Investigations of 3 Ethynyl N Methylaniline Reactivity

Click Chemistry Applications and Mechanisms

The ethynyl (B1212043) group of 3-ethynyl-N-methylaniline serves as a versatile handle for a range of click chemistry reactions, which are prized for their high efficiency, selectivity, and biocompatibility. taylorfrancis.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanisms

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the facile synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov The reaction between this compound and an organic azide (B81097), in the presence of a copper(I) catalyst, proceeds through a well-established mechanistic cycle.

The catalytic cycle is initiated by the formation of a copper(I) acetylide from this compound. nih.gov This intermediate then reacts with the azide to form a six-membered copper-containing ring, which subsequently undergoes rearrangement and protonolysis to yield the stable 1,2,3-triazole product and regenerate the copper(I) catalyst. nih.govnih.gov The reaction is known for its high yields and exclusive formation of the 1,4-regioisomer. nih.gov Various copper sources can be employed, including copper(I) salts or copper(II) salts that are reduced in situ, often with a reducing agent like sodium ascorbate. beilstein-journals.org

| Feature | Description | Citation |

|---|---|---|

| Catalyst | Typically Copper(I) salts (e.g., CuI, CuBr) or in situ reduced Copper(II) salts (e.g., CuSO4 with sodium ascorbate). | beilstein-journals.org |

| Reactants | This compound and an organic azide. | nih.gov |

| Product | 1,4-disubstituted 1,2,3-triazole. | nih.gov |

| Key Intermediate | Copper(I) acetylide. | nih.gov |

| Regioselectivity | Exclusively the 1,4-isomer. | nih.gov |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Cyclic Alkynes

In contrast to CuAAC, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click reaction that relies on the high reactivity of strained cyclooctynes. magtech.com.cn The driving force for this reaction is the release of ring strain in the cyclooctyne (B158145) upon cycloaddition with an azide. While this compound itself is not the strained component, it can be functionalized with an azide to react with various cyclooctyne derivatives.

The mechanism of SPAAC is a concerted [3+2] cycloaddition. The reaction is highly efficient and bioorthogonal, making it suitable for applications in living systems where the toxicity of copper is a concern. magtech.com.cn The rate of the reaction is significantly influenced by the structure of the cyclooctyne, with modifications such as fluorination or dibenzannulation increasing the reaction kinetics. nih.gov

Inverse Electron Demand Diels-Alder (IEDDA) Reactions for Rapid Bioconjugation

The inverse electron demand Diels-Alder (IEDDA) reaction is another powerful tool for bioconjugation that exhibits rapid kinetics and high selectivity. nih.govwikipedia.org In this reaction, an electron-rich dienophile reacts with an electron-poor diene. wikipedia.org The ethynyl group of this compound can be incorporated into a dienophile, which can then react with an electron-deficient diene, such as a tetrazine.

The mechanism is a [4+2] cycloaddition that is typically irreversible due to the subsequent elimination of a small molecule, such as dinitrogen in the case of tetrazine dienes. nih.gov This reaction is exceptionally fast and can be performed under physiological conditions without the need for a catalyst, making it highly valuable for in vivo applications. nih.govnih.gov

Multi-Component Reactions (MCRs) Incorporating Ethynyl Moieties

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a complex product in a single step, offering high atom economy and efficiency. nih.govtcichemicals.com The ethynyl group of this compound can participate in various MCRs, leading to the synthesis of diverse and complex molecular scaffolds.

For instance, in a three-component reaction, 2-ethynylanilines can react with perfluoroalkyl iodides and carbon monoxide. researchgate.net While the specific substrate is 2-ethynylaniline, the reactivity of the ethynyl group is analogous. Such reactions often proceed through a series of catalytic cycles, for instance involving palladium catalysis, where the alkyne undergoes transformations like carbopalladation or migratory insertion. researchgate.net These reactions are highly valued for their ability to rapidly generate molecular diversity from simple starting materials. beilstein-journals.org

Nucleophilic Substitution Reactions Involving the Aniline (B41778) Moiety

The aniline moiety of this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. quora.com This allows it to participate in nucleophilic substitution reactions. The reactivity of the N-methylaniline group is influenced by both electronic and steric factors. The methyl group can sterically hinder the approach of electrophiles to the nitrogen atom. fiveable.me

In nucleophilic aromatic substitution (SNAr) reactions, the aniline nitrogen can act as a nucleophile, attacking an electron-deficient aromatic ring. The rate of these reactions is sensitive to the nature of both the nucleophile and the substrate. researchgate.net For N-methylaniline, steric hindrance from the methyl group can decrease the reaction rate compared to aniline. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating N-methylamino group. chemistrysteps.com This group is a strong activator and an ortho-, para-director. chemistrysteps.com Therefore, electrophiles will preferentially attack the positions ortho and para to the N-methylamino group. wikipedia.org

The mechanism of EAS proceeds in two steps: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comlumenlearning.com The N-methylamino group stabilizes the carbocation intermediate, particularly when attack occurs at the ortho and para positions, thus accelerating the reaction. wikipedia.org However, under strongly acidic conditions, the nitrogen atom can be protonated, forming an anilinium ion. This -NH(CH₃)₂⁺ group is strongly deactivating and a meta-director, which can lead to substitution at the meta position. chemistrysteps.com

| Reaction Condition | Directing Effect of -N(CH₃)H | Major Products | Citation |

|---|---|---|---|

| Neutral or mildly acidic | Ortho, para-directing (activating) | Ortho and para substituted products | chemistrysteps.comwikipedia.org |

| Strongly acidic | Meta-directing (deactivating) | Meta substituted products | chemistrysteps.com |

Other Metal-Mediated Transformations and Catalytic Cycles

While direct mechanistic studies on the metal-mediated transformations of this compound are not extensively documented in peer-reviewed literature, the reactivity of analogous ethynylaniline compounds provides significant insight into potential catalytic cycles and transformations. The presence of both a nucleophilic amino group and a reactive ethynyl group within the same molecule allows for a variety of metal-catalyzed reactions, particularly intramolecular cyclizations and annulations. Research on related isomers, such as 2-ethynylanilines, offers a strong basis for proposing plausible mechanistic pathways for this compound.

Copper-Catalyzed Transformations:

Copper catalysts are well-known for their ability to mediate the reactions of alkynes and amines. For instance, the copper-catalyzed tandem reaction of 2-alkynylanilines with benzoquinones has been shown to efficiently produce 3-indolylquinones. nih.gov This process involves an initial intramolecular hydroamination of the alkyne by the aniline nitrogen, followed by an oxidative C-C coupling with the benzoquinone.

A plausible catalytic cycle for a similar transformation involving this compound would likely begin with the coordination of the copper catalyst to the alkyne moiety. This activation would facilitate the intramolecular nucleophilic attack by the N-methylamino group. However, due to the meta orientation of the substituents in this compound, a direct 5- or 6-membered ring closure to form a common heterocyclic structure like indole (B1671886) is not geometrically favored in a simple hydroamination. Instead, intermolecular reactions or more complex cyclization pathways may be preferred.

Another relevant copper-catalyzed reaction is the tandem synthesis of 2-acylquinolines from 2-ethynylanilines and glyoxals. rsc.org This transformation highlights the versatility of copper catalysis in constructing complex heterocyclic systems from ethynylaniline precursors.

Table 1: Representative Copper-Catalyzed Reactions of Ethynylaniline Analogs

| Catalyst | Reactants | Product Type | Reference |

| CuCN | 2-alkynylanilines, benzoquinones | 3-indolylquinones | nih.gov |

| Copper(I) | 2-ethynylanilines, glyoxals | 2-acylquinolines | rsc.org |

Gold-Catalyzed Hydrofunctionalization:

Gold catalysts, particularly gold(I) and gold(III) complexes, are highly effective in activating alkyne bonds towards nucleophilic attack. mdpi.comarkat-usa.orgnih.gov A general mechanism for gold-catalyzed hydroamination involves the coordination of the gold catalyst to the alkyne, which increases its electrophilicity. Subsequent attack by a nucleophile, such as the N-methylamino group of this compound, would lead to a vinyl-gold intermediate. Protonolysis of this intermediate would then yield the hydroamination product and regenerate the active gold catalyst. researchgate.net

In the case of this compound, an intermolecular hydroamination with another amine or a different nucleophile could be envisioned. The regioselectivity of such a reaction would be influenced by electronic and steric factors of both the alkyne substituents and the incoming nucleophile.

Rhodium-Catalyzed Annulations:

Rhodium(III) catalysts are known to facilitate C-H activation and annulation reactions. nih.govscispace.com While direct examples with this compound are scarce, rhodium-catalyzed annulations of anilides with alkynes to form various heterocyclic structures have been reported. nih.govscispace.com A hypothetical rhodium-catalyzed reaction of this compound could involve the coordination of the rhodium to the alkyne, followed by a directed C-H activation of the aromatic ring. Subsequent migratory insertion and reductive elimination steps could lead to the formation of polycyclic aromatic compounds.

The specific products of these potential metal-mediated transformations would be highly dependent on the choice of metal catalyst, ligands, and reaction conditions. The electronic and steric properties of the N-methyl and ethynyl substituents on the aniline ring would also play a crucial role in directing the regioselectivity and stereoselectivity of these reactions. Further experimental and computational studies are needed to fully elucidate the mechanistic details of the reactivity of this compound in the presence of various transition metal catalysts.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-ethynyl-N-methylaniline in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR spectroscopy for this compound reveals distinct signals corresponding to each unique proton environment in the molecule. The spectrum is characterized by signals from the aromatic ring, the N-methyl group, the amine proton, and the terminal ethynyl (B1212043) proton.

The aromatic protons typically appear as a complex pattern of multiplets in the downfield region (approximately 6.5-7.5 ppm) due to spin-spin coupling between adjacent protons on the benzene (B151609) ring. The N-methyl group gives rise to a singlet in the upfield region, and the acetylenic proton also appears as a singlet. The chemical shift of the N-H proton can vary and may be broadened due to chemical exchange. Data for a closely related compound, Boc-3-ethynyl-N-methylaniline, shows aromatic protons in the range of 7.17-7.37 ppm and the N-methyl protons would be expected in a similar region to other N-methyl anilines. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound The data below is predicted based on standard chemical shift values and analysis of related structures.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C2-H) | ~7.0 - 7.2 | Doublet of doublets |

| Aromatic (C4-H) | ~6.6 - 6.8 | Triplet of doublets |

| Aromatic (C5-H) | ~7.1 - 7.3 | Triplet |

| Aromatic (C6-H) | ~6.7 - 6.9 | Doublet of doublets |

| Acetylenic (C≡C-H) | ~3.0 | Singlet |

| N-Methyl (N-CH₃) | ~2.8 - 3.0 | Singlet |

| Amine (N-H) | Variable | Broad Singlet |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon backbone of this compound. Each unique carbon atom in the molecule produces a distinct signal. The spectrum would show signals for the six aromatic carbons, the two sp-hybridized carbons of the ethynyl group, and the N-methyl carbon.

The carbon attached to the nitrogen (C3) and the carbon bearing the ethynyl group (C1) are significantly influenced by these substituents. The two acetylenic carbons (Cα and Cβ) are found in the midfield region of the spectrum. For instance, in a related aniline (B41778) derivative, the acetylenic carbons were observed around 77-83 ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound The data below is predicted based on standard chemical shift values and analysis of related structures.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C1 (ipso-ethynyl) | ~123 |

| C2 | ~115 - 120 |

| C3 (ipso-amino) | ~148 |

| C4 | ~129 |

| C5 | ~118 - 122 |

| C6 | ~125 |

| Cα (C≡CH) | ~83 |

| Cβ (C≡CH) | ~77 |

| N-CH₃ | ~30 |

Advanced Two-Dimensional (2D) NMR Experiments (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and confirm the substitution pattern, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. sdsu.eduresearchgate.net For this compound, COSY would show correlations between the neighboring protons on the aromatic ring, confirming their relative positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons with their directly attached carbons (one-bond C-H coupling). sdsu.educolumbia.edu This allows for the unambiguous assignment of which proton signal corresponds to which carbon signal. For example, the signal for the N-CH₃ protons would show a cross-peak to the N-CH₃ carbon signal. columbia.edu

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of this compound and provides valuable structural information through the analysis of its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like anilines without causing significant fragmentation. In ESI-MS, the sample is dissolved in a polar solvent and sprayed through a charged capillary, generating protonated molecules.

For this compound (C₉H₉N, molecular weight 131.18 g/mol ), ESI-MS in positive ion mode would be expected to show a prominent peak for the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 132.1. This technique has been utilized in studies involving this compound as a chemical probe for protein labeling. researchgate.netresearchgate.net Analysis of complex molecules containing related moieties has also been successfully performed using ESI-MS. nih.gov

Table 3: Expected ESI-MS Data for this compound

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | [C₉H₁₀N]⁺ | 132.0813 | Protonated molecular ion |

Mass-Analyzed Threshold Ionization (MATI) Spectroscopy for Ionic Properties

Mass-Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution technique used to obtain detailed information about the electronic and vibrational structure of cations. It provides a very precise measurement of the adiabatic ionization energy—the minimum energy required to remove an electron from the neutral molecule. dtic.mil

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy is a cornerstone for identifying functional groups and probing the conformational landscape of molecules. By measuring the absorption or scattering of light corresponding to the vibrational modes of molecular bonds, techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy provide a detailed fingerprint of a compound's structure.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides invaluable information about the functional groups present. For this compound, the key functional groups—the secondary amine (N-H), the terminal alkyne (C≡C-H), and the substituted benzene ring—give rise to characteristic absorption bands.

In a related compound, Boc-3-ethynyl-N-methylaniline, where the amine hydrogen is replaced by a tert-butoxycarbonyl (Boc) protecting group, the N-H peak is absent and strong absorptions corresponding to the carbamate (B1207046) group appear instead. nih.gov For instance, the IR spectrum of this derivative shows prominent peaks at 3347 cm⁻¹ (likely related to the alkyne) and 1674 cm⁻¹ (from the C=O of the Boc group). nih.gov

Based on established correlation tables and data from analogous structures, the principal FTIR absorption bands expected for this compound are detailed below.

Interactive Table 1: Expected FTIR Peaks for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Secondary Amine | N-H Stretch | ~3400 | Medium, Sharp |

| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |

| Aromatic Ring | C-H Stretch | >3000 | Medium |

| Methyl Group | C-H Stretch | <3000 | Medium |

| Alkyne | C≡C Stretch | ~2150 - 2100 | Weak to Medium |

| Aromatic Ring | C=C Stretch | ~1600, ~1500, ~1450 | Medium to Strong |

| Amine | C-N Stretch | ~1350 - 1250 | Medium |

Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. It measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds and changes in dipole moment, Raman spectroscopy is particularly effective for identifying non-polar, symmetric bonds.

For this compound, Raman spectroscopy would be an excellent tool for confirming the presence of the carbon-carbon triple bond and the aromatic ring system. The C≡C and aromatic C=C stretching vibrations, which can be weak in FTIR, often produce strong and easily identifiable signals in a Raman spectrum. Conversely, the polar N-H and C-N bonds would be expected to yield weaker signals compared to their FTIR absorptions. The complementary nature of these two techniques allows for a more complete vibrational assignment and confident structural confirmation. No specific Raman spectral data for this compound was found in the surveyed literature.

Interactive Table 2: Comparison of Expected FTIR and Raman Intensities

| Vibrational Mode | Expected FTIR Intensity | Expected Raman Intensity |

| N-H Stretch | Medium | Weak |

| ≡C-H Stretch | Strong | Medium |

| C≡C Stretch | Weak to Medium | Strong |

| Aromatic C=C Stretch | Medium to Strong | Strong |

| C-N Stretch | Medium | Weak |

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structures

X-ray Diffraction (XRD) on a single crystal is the most powerful method for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule. Furthermore, XRD elucidates how molecules pack together in a crystal lattice, detailing intermolecular interactions such as hydrogen bonding and π-π stacking.

If a suitable single crystal of this compound could be grown, XRD analysis would provide definitive answers to several key structural questions:

Molecular Geometry: It would confirm the planarity of the aniline ring and the linear geometry of the ethynyl group.

Conformation: The orientation of the N-methyl group relative to the plane of the aromatic ring could be precisely determined. The rigidity of the acetylene (B1199291) linkage is known to promote extended conformations in related molecules. acs.org

Intermolecular Interactions: XRD would reveal if the N-H group acts as a hydrogen bond donor, potentially forming chains or dimers in the solid state. It would also show any π-π stacking interactions between the aromatic rings of adjacent molecules, which would influence the material's bulk properties.

While XRD data has been reported for complex derivatives and related structures, a published crystal structure for this compound itself was not identified in the surveyed scientific literature. rsc.org The determination of its crystal structure remains a valuable goal for fully characterizing this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic structure and reactivity of 3-ethynyl-N-methylaniline. These calculations offer a detailed picture of the molecule's orbitals and how they participate in chemical reactions.

Ab initio methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are employed for high-accuracy electronic structure determination. bohrium.com These methods, while computationally more intensive than DFT, provide a more precise description of electron correlation effects. For molecules like this compound, methods like CCSD(T) are considered the "gold standard" for their accuracy in predicting molecular properties. bohrium.com Such high-level calculations are crucial for benchmarking other computational methods and for obtaining reliable data on electronic energies, ionization potentials, and electron affinities.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are used to explore the conformational space of this compound. These simulations model the atomic motions of the molecule over time, providing insights into its flexibility and the different shapes it can adopt. This is particularly important for understanding how the molecule might interact with other molecules, such as in a biological system or in a material. While specific MD studies on this compound are not widely documented, the principles of MD are broadly applied to similar aromatic compounds to understand their dynamic behavior.

Prediction of Reaction Pathways and Transition States

Computational methods are invaluable for predicting the reaction pathways and identifying the transition states of reactions involving this compound. For example, in "click chemistry" reactions, where the ethynyl (B1212043) group is a key functional component, theoretical calculations can map out the energy landscape of the reaction. oup.com This includes identifying the structures and energies of reactants, products, intermediates, and transition states, which helps in understanding the reaction mechanism and predicting reaction rates.

Theoretical Modeling of Spectroscopic Data for Assignment and Interpretation

Theoretical modeling of spectroscopic data is a powerful tool for the assignment and interpretation of experimental spectra. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. oup.com For instance, Time-Dependent DFT (TD-DFT) can be used to model electronic transitions and compare them with experimental UV-Vis spectra. This synergy between theoretical and experimental spectroscopy is crucial for confirming the structure of the molecule and for understanding its electronic properties.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties. For aniline (B41778) derivatives, QSAR studies have been conducted to predict properties like lipophilicity and toxicity. nih.govuky.edu These models use molecular descriptors, which are numerical values that encode information about the chemical structure. For a compound like this compound, descriptors can be calculated from its optimized geometry and electronic structure. These can then be used in a QSAR/QSPR model to predict its activity or properties, even before it is synthesized and tested experimentally. For example, QSAR models for aniline derivatives have used descriptors such as the 1-octanol/water partition coefficient (log K_OW) and Hammett sigma constants to predict toxicity. uky.edu

Table of Predicted Properties for Aniline Derivatives

| Property | Method | Predicted Value/Relationship | Reference |

| Lipophilicity (logP) | QSAR (MLR, PCR, PLSR) | High correlation between experimental and predicted values for aniline derivatives. nih.gov | nih.gov |

| Carcinogenicity (TD50) | QSAR (Multilinear Regression) | Model developed with descriptors like Log P, connectivity index, and shape index. ijlpr.com | ijlpr.com |

| Toxicity (log IGC50-1) | QSAR | log IGC50-1 = 0.698 (log K_OW) - 1.190 | uky.edu |

Research Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Kinase Inhibitors and Anti-Cancer Agents

The 3-ethynylaniline (B136080) scaffold, of which 3-ethynyl-N-methylaniline is a derivative, is crucial in the design of potent kinase inhibitors. These inhibitors are designed to block the action of protein kinases, enzymes that are often overactive in cancer cells, thereby halting tumor growth.

The tyrosine kinase inhibitor Erlotinib is a prime example of a therapeutic agent that relies on the 3-ethynylaniline moiety for its mechanism of action. google.com Erlotinib is used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer. vjs.ac.vn Its synthesis involves the coupling of a 4-chloro-6,7-bis-(2-methoxy-ethoxy)-quinazoline with 3-ethynylaniline. nih.govnih.gov This reaction creates the N-(3-ethynylphenyl) group that is critical for the drug's ability to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase. vjs.ac.vn

While Erlotinib itself is synthesized from 3-ethynylaniline, the N-methylated analogue, this compound, represents a closely related structural motif explored in the development of new kinase inhibitors. nih.govgoogle.com The synthesis of Erlotinib highlights an economical and efficient multi-step process starting from materials like 3,4-dihydroxy benzoic acid, which is converted into the quinazoline (B50416) core before the final coupling with 3-ethynylaniline. vjs.ac.vnnih.gov

A significant challenge in cancer therapy is the emergence of drug resistance due to mutations in the target kinase. wikipedia.org The T315I "gatekeeper" mutation in the BCR-ABL kinase, for instance, confers resistance to most first and second-generation inhibitors used to treat chronic myeloid leukemia (CML). wikipedia.orgacs.org

To overcome this, third-generation pan-inhibitors have been designed. A key structural feature of many of these inhibitors, such as Ponatinib (AP24534), is a carbon-carbon triple bond (ethynyl group). acs.orgacs.org This linker is designed to fit into the ATP-binding site without the steric clash created by the bulkier isoleucine residue of the T315I mutant. acs.orgacs.org The design of these potent pan-inhibitors, which are effective against both the wild-type and T315I mutant BCR-ABL, demonstrates the strategic importance of the ethynyl-aryl scaffold, a core component of this compound. acs.orgnih.gov

Development of Antimicrobial and Antibiotic Analogues

The versatility of this compound extends to the development of novel antimicrobial agents. Research has shown that metal complexes incorporating ethynyl (B1212043) ligands can exhibit biological activity. Specifically, copper complexes derived from 'click chemistry' reactions using alkyne-amines are related to compounds that possess antimicrobial properties. nih.gov While the primary focus of these particular metallodrugs is DNA damage, the underlying chemistry suggests a potential avenue for developing new classes of antibiotics. The synthesis of quinoline (B57606) analogues, which are known to have a wide range of biological activities including antibiotic effects, has also utilized ethynyl compounds in click reactions to generate novel derivatives.

Creation of DNA-Targeted Agents for Therapeutic Modalities

Targeting DNA is a cornerstone of cancer chemotherapy. This compound serves as a key ligand in the modular synthesis of innovative DNA-targeting agents designed to damage DNA or alter its structure.

A novel strategy for creating DNA-damaging metallodrugs involves using copper-catalysed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". nih.govoup.com In this approach, alkyne-amines are "clicked" to a central molecular core, such as 1,3,5-azide mesitylene, to form a library of C3-symmetric ligands called the 'Tri-Click' (TC) series. nih.govnih.gov

Several ortho-substituted 3-ethynylanilines, including a protected form of this compound, were used in the synthesis of these TC ligands. nih.govresearchgate.net The resulting ligands, when complexed with copper(II), form potent metallodrugs capable of recognizing and damaging DNA. nih.govoup.com The mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative cleavage of the DNA backbone, causing single-strand and double-strand breaks. researchgate.net This approach represents a new pathway for designing DNA-damaging agents with unique activity profiles to potentially overcome chemotherapeutic resistance. oup.comnih.gov

Table 1: 'Tri-Click' (TC) Compounds Derived from Ethynylanilines

| Compound Name | Alkyne-Amine Precursor | Resulting TC Product |

|---|---|---|

| Tri-Click 3-ethynylaniline | 3-ethynylaniline | TC4 nih.gov |

| Tri-Click boc-3-ethynyl-N-methylaniline | boc-3-ethynyl-N-methylaniline | Precursor (6) nih.gov |

| Tri-Click 3-ethynyl-N,N-dimethylaniline | 3-ethynyl-N,N-dimethylaniline | TC6 nih.gov |

| Tri-Click 4-ethynyl-N,N-dimethylaniline | 4-ethynyl-N,N-dimethylaniline | TC7 nih.gov |

In addition to causing direct damage, agents derived from this compound can interact with and alter the physical structure of DNA. The process of DNA condensation, where long strands of DNA are compacted into tight structures, is vital for its storage in cells and is a target for therapeutic intervention. nih.govaps.org

Studies on the 'Tri-Click' (TC) copper complexes, synthesized using precursors like this compound, included DNA condensation and nuclease assays. nih.gov These investigations build on previous work showing that C3-symmetric scaffolds can induce nucleic acid condensation by neutralizing the negative charge of the DNA phosphate (B84403) backbone. nih.govnih.gov The ability of these synthetic metallodrugs to both bind and condense DNA is a key aspect of their therapeutic potential, offering a multi-faceted approach to targeting nucleic acids. nih.gov

Chemical Biology Probes and Bioorthogonal Labeling Strategies

The unique chemical properties of the ethynyl group make this compound a valuable component in the construction of chemical biology tools. These tools are designed to study proteins and their functions within their native environment, often employing bioorthogonal chemistry—reactions that can occur in living systems without interfering with native biochemical processes.

The terminal alkyne of this compound serves as a critical "handle" for bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry". nih.gov This allows for the specific attachment of reporter molecules, such as biotin (B1667282) for affinity purification or fluorophores for imaging, after the probe has bound to its biological target.

A notable application involves the development of probes for labeling functional histidine residues in live cells. researchgate.net In a method known as photosensitizer-directed proximity labeling (PDPL), a small-molecule photosensitizer generates singlet oxygen upon light irradiation. researchgate.netresearchgate.net This highly reactive singlet oxygen then oxidizes nearby histidine residues, which are subsequently captured by an aniline-based chemical probe, such as this compound (often abbreviated as 3E-MA). researchgate.netresearchgate.net The ethynyl group on the probe then allows for the "clicking on" of a biotin tag, enabling the enrichment and subsequent identification of the labeled proteins and their specific histidine sites by mass spectrometry. researchgate.net This strategy provides high spatial and temporal resolution for mapping protein-protein interactions and identifying drug targets in situ. researchgate.net

In a screening of various chemical probes for this histidine-labeling methodology, this compound was evaluated alongside other ethynyl-substituted anilines and phenols to optimize the labeling process. researchgate.net

Table 1: Chemical Probes Screened for Singlet-Oxygen-Based Histidine Labeling This table is based on data from a study screening various compounds for their efficacy as chemical probes in histidine labeling. researchgate.net

| Probe Abbreviation | Compound Name | Classification |

| 3E-MA | This compound | Substituted Aniline (B41778) |

| 2-EA | 2-ethynylaniline | Substituted Aniline |

| 3-EA | 3-ethynylaniline | Substituted Aniline |

| 4-EA | 4-ethynylaniline (B84093) | Substituted Aniline |

| 3E-4MA | 3-ethynyl-4-methylaniline | Substituted Aniline |

| 3E-4FA | 3-ethynyl-4-fluoroaniline | Substituted Aniline |

| 5E-2FA | 5-ethynyl-2-fluoroaniline | Substituted Aniline |

| 2-EP | 2-ethynylphenol | Substituted Phenol |

| 3-EP | 3-ethynylphenol | Substituted Phenol |

| 4-EP | 4-ethynylphenol | Substituted Phenol |

| PA | Propargylamine | Aliphatic Amine |

| NPA | N-(2-aminophenyl)pent-4-ynamide | Amide |

Bioconjugation refers to the chemical linking of two molecules, at least one of which is a biomolecule. The ethynyl group of this compound is ideally suited for this purpose. The live-cell histidine labeling described previously is a prime example of in situ (in a living cell) bioconjugation. researchgate.netresearchgate.net Similar strategies using reactive probes have been successfully applied in vivo to identify specific drug targets. acs.org

In vitro applications are also widespread. For instance, after a protein is labeled using an ethynyl-containing probe and isolated from a cell lysate, it can be conjugated to a variety of tags for downstream analysis. mdpi.com The synthesis of a Boc-protected form of this compound highlights its use as a building block for more complex probes, which are then used in CuAAC reactions to conjugate with azide-modified molecules. nih.gov

The versatility of bioorthogonal reactions allows for multiplexed labeling, where multiple targets can be visualized simultaneously within the same cell. nih.gov By combining different bioorthogonal pairs, such as an alkyne-azide reaction and a tetrazine ligation, researchers can label several distinct proteins with different fluorescent colors, providing a more complete picture of cellular processes. mdpi.comnih.gov

Bioisosteric Replacement Studies Utilizing the Ethynyl Group

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that retains similar physical and chemical properties, is a cornerstone of medicinal chemistry. The ethynyl group has emerged as a versatile non-classical bioisostere. sci-hub.se It can mimic a range of functionalities, including chloro, iodo, cyano, and even phenyl groups, helping to fine-tune a drug candidate's properties such as potency, selectivity, and metabolic stability. sci-hub.se

The ethynyl group is particularly effective as a bioisostere for halogen atoms. nih.govacs.org The molecular electrostatic potentials of phenylacetylene (B144264) and halobenzenes (Cl, Br, I) are remarkably similar, with both featuring a positive region at the tip of the C-H or C-X bond. sci-hub.senih.gov This allows the ethynyl group's polarized C-H bond to act as a weak hydrogen bond donor, effectively mimicking the halogen bonds formed by chlorine, bromine, and iodine. sci-hub.senih.gov

A prominent example is found in the structures of two EGFR kinase inhibitors, gefitinib (B1684475) and erlotinib. acs.org In gefitinib, a chlorine atom forms a weak halogen bond with a backbone carbonyl oxygen in the ATP-binding site of the kinase. nih.govacs.org In the related drug erlotinib, this chlorine is replaced by an ethynyl group, which successfully mimics this key interaction. nih.govacs.org

Table 2: Comparison of Ethynyl and Halogen Bioisosteres This table summarizes comparative features of the ethynyl group and halogens as discussed in bioisosteric replacement studies. sci-hub.senih.govacs.org

| Feature | Ethynyl Group (-C≡CH) | Halogen (e.g., -Cl, -I) | Rationale for Bioisosteric Similarity |

| Interaction Type | Weak C-H···O hydrogen bond | Halogen bond (C-X···O) | Both are weak, directional, non-covalent interactions. |

| Electrostatic Potential | Positive potential at the terminal H | Positive potential (σ-hole) at the halogen tip | Allows for similar electrostatic interactions with H-bond acceptors like carbonyl oxygen. |

| Geometry | Linear, rigid | Directional | Provides a similar structural vector for ligand-protein interactions. |

| Size | Similar van der Waals radius to iodine | Variable size (Cl < Br < I) | The ethynyl group is often considered a direct bioisostere for iodine. researchgate.net |

However, the success of this replacement is context-dependent. In a study using the p53 cancer mutant Y220C, replacing a strong iodine-based halogen bond with an ethynyl group led to a 13-fold loss in affinity, demonstrating that while the ethynyl group is a good mimic, it may not perfectly replicate the strength of a robust halogen bond in all cases. acs.orgnih.gov

Comprehensive Structure-Activity Relationship (SAR) Investigations in Drug Design

Structure-activity relationship (SAR) studies are fundamental to drug discovery, exploring how changes in a molecule's structure affect its biological activity. The 3-ethynyl-aniline scaffold is a frequent subject of such investigations, particularly in the development of kinase inhibitors.

In the design of inhibitors for the PI3K/PDK1/mTOR signaling pathway, a series of 3-ethynyl-1H-indazoles were synthesized and evaluated. nih.gov The SAR studies revealed that modifications to the group attached to the ethynyl moiety were critical for achieving potency and selectivity. nih.gov

Similarly, in the development of novel 4-anilinoquinazoline (B1210976) derivatives as anticancer agents, 3-ethynylaniline was used as a key building block. ijcce.ac.ir SAR investigations in this class of compounds, which includes drugs like erlotinib, have shown that substitution on the aniline ring is crucial for activity. The ethynyl group at the 3-position is a well-established feature for potent EGFR inhibition. ijcce.ac.ir

A study on inhibitors of Breakpoint Cluster Region-Abelson (BCR-ABL) kinase, a target in chronic myeloid leukemia, also highlights the importance of the ethynyl linker. acs.org Researchers designed molecules where an ethynyl group connects a hinge-binding template to an N-arylamide portion. This C−C≡C−C linkage was found to be chemically more stable than nitrogen-linked alternatives and provided a rigid spacer to optimize interactions with the target protein. acs.org

Table 3: Example of SAR Findings for Kinase Inhibitors This table synthesizes general SAR principles for kinase inhibitors incorporating the anilino-ethynyl scaffold, based on findings from multiple studies. ijcce.ac.iracs.org

| Position of Modification | Type of Modification | Effect on Activity |

| Aniline Ring (meta-position) | Introduction of ethynyl group | Often critical for high potency (e.g., EGFR, ABL inhibitors) |

| Quinazoline Core (C-6, C-7) | Addition of small, solubilizing groups | Can improve pharmacokinetic properties |

| Aniline Ring (other positions) | Small lipophilic or electron-withdrawing groups | Modulates potency and selectivity |

| Terminal end of ethynyl group | Addition of aryl or heteroaryl groups | Significantly impacts target binding and overall potency |

These investigations underscore the role of the 3-ethynyl-aniline motif as a "privileged scaffold" in drug design, providing a reliable foundation for building potent and selective inhibitors through systematic structural modifications.

Research Applications in Materials Science and Polymer Chemistry

Synthesis of Advanced Functional Materials

The dual functionality of 3-ethynyl-N-methylaniline enables its use as a monomer and precursor in the creation of sophisticated materials designed for specific, high-performance applications.

While research specifically detailing the synthesis of conductive polymers from the this compound isomer is not extensively published, the broader class of polyanilines and its derivatives are well-known for their electrical conductivity. Poly(N-methylaniline) (PNMA), for instance, is a conductive polymer derived from the methylation of polyaniline. ontosight.ai It exhibits good environmental stability and can be synthesized through methods like chemical oxidation or electrochemical polymerization. ontosight.ai The electrical properties of PNMA have been utilized in fabricating Schottky diodes, demonstrating its potential as a semiconducting material in electronic devices. utoronto.ca

The incorporation of an ethynyl (B1212043) group, as seen in this compound, is a strategy used to create conjugated polymers. For example, the polymerization of 4-ethynylaniline (B84093) has been shown to produce conjugated polymers with interesting electro-optical properties. tandfonline.com The ethynyl group on aniline (B41778) derivatives provides a site for polymerization and can enhance π-conjugation in the resulting polymer backbone, a key feature for charge transport in organic electronics. cymitquimica.com These related studies suggest that polymers derived from this compound could be promising candidates for active materials in organic electronic applications, such as organic electrochemical transistors (OECTs) and sensors. core.ac.uknih.gov

Table 1: Properties of Related Aniline-Based Conductive Polymers

| Polymer | Monomer | Key Properties | Potential Applications |

| Poly(N-methylaniline) | N-methylaniline | Good environmental stability, processability in various solvents, semiconducting. ontosight.aiutoronto.ca | Electronic devices, supercapacitors, biosensors. ontosight.ai |

| Poly(4-ethynylaniline) | 4-ethynylaniline | Conjugated backbone, photoluminescent. tandfonline.com | Organic electronics, optoelectronics. tandfonline.com |

| Poly(aniline) | Aniline | High conductivity, good environmental stability. utoronto.ca | Sensors, rechargeable batteries, corrosion protection. utoronto.caresearchgate.net |

Aniline and its derivatives, including N-methylaniline, are foundational intermediates in the synthesis of a vast array of dyes and pigments. yufenggp.com The chemical reactivity of the aniline core allows for the creation of chromophores spanning a wide color spectrum. yufenggp.com For instance, N-methylaniline is a key raw material in the production of dyes like Basic Red 14. chembk.com

The introduction of an ethynyl group offers a route to further modify and tune the optical properties of these dyes. The π-conjugated system in molecules containing ethynyl groups can be extended, which typically leads to a shift in the absorption and emission spectra. Research on related compounds like 4-ethynyl-N,N-dimethylaniline shows its use as a π-conjugated donor in xanthene-based dyes, where it enhances light absorption by reducing the HOMO-LUMO gap. This principle suggests that this compound could serve as a valuable precursor for creating novel dyes and pigments with specific, tailored colors and photophysical properties for applications in textiles, printing, and advanced optical materials.

Optoelectronic Applications and Nonlinear Optics (NLO) Research

Organic molecules with large, delocalized π-electron systems are central to research in optoelectronics and nonlinear optics (NLO). scirp.org These materials can exhibit strong photoelectric coupling and large optical coefficients, making them suitable for applications like optical switching and data storage. scirp.org

Ethynylaniline derivatives are of particular interest for NLO applications. The combination of an electron-donating aniline group and a π-conducting ethynyl linker can create molecules with significant charge-transfer characteristics upon photoexcitation. This charge transfer is a key mechanism for generating a large second-order NLO response (molecular hyperpolarizability, β). scirp.org Studies on similar molecules, such as 4-ethynyl-N,N-dimethylaniline combined with triphenylamine (B166846) or BODIPY moieties, have demonstrated enhanced two-photon absorption properties. The molecular structure of this compound, featuring a donor (N-methylamino group) and a π-system (phenyl and ethynyl groups), makes it a promising candidate for incorporation into new NLO materials. Theoretical and experimental studies on such donor-π-acceptor systems are crucial for designing molecules with high hyperpolarizability. researchgate.net

Polymerization Studies of Ethynylaniline Monomers

The ethynyl group of ethynylaniline monomers is highly reactive and allows for polymerization through several distinct mechanisms, leading to polymers with diverse structures and properties.

Electrochemical polymerization is a powerful technique for creating thin, uniform polymer films directly onto an electrode surface. nih.gov This method is widely used for synthesizing conductive polymers like polyaniline and its derivatives. utoronto.caresearchgate.net The process involves the application of an electrical potential to a solution containing the monomer, causing it to oxidize and form radical cations that subsequently couple to form polymer chains. researchgate.net

Studies on the electrochemical polymerization of N-methylaniline and N,N-dimethylaniline have shown that thin, electrochemically active films can be successfully deposited on electrode surfaces. utoronto.caresearchgate.net For example, poly(N-methylaniline) films can be prepared using cyclic voltammetry in an acidic aqueous solution. utoronto.ca The resulting films exhibit rectifying properties, indicating their semiconducting nature. utoronto.ca Given that the ethynyl group can also be electrochemically active, it is plausible that this compound could be polymerized electrochemically. The mechanism would likely involve the oxidation of the aniline nitrogen, similar to other anilines, potentially with participation from the ethynyl group, leading to cross-linked or hyperbranched polymer structures with unique electrochemical and conductive properties.

Table 2: Electrochemical Polymerization of Aniline Derivatives

| Monomer | Polymerization Method | Electrolyte/Solvent | Key Finding |

| N-methylaniline | Cyclic Voltammetry | 1 M HCl in water | Formed rectifying films with semiconducting properties. utoronto.ca |

| N,N-dimethylaniline | Potential Cycling / Controlled Potential Electrolysis | Acidic solution | Yielded a thin, electrochemically active polymer film. researchgate.net |

| EDOT-N3 (Azide-functionalized EDOT) | Cyclic Voltammetry | 0.1 M HClO₄, 0.1 M KCl, 0.05 M SDS | Successful fabrication of "clickable" organic electrochemical transistors. nih.gov |

Controlled radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and functionality. sigmaaldrich.comtcichemicals.comtaylorandfrancis.com These techniques rely on establishing a dynamic equilibrium between active propagating radicals and dormant species, which minimizes termination reactions. tcichemicals.com While CRP is widely applied to vinyl monomers, its application to ethynylaniline monomers is an area of ongoing research. The synthesis of polymers with well-defined structures from these monomers could lead to novel materials for surface modification and the creation of block copolymers. sigmaaldrich.comtaylorandfrancis.com

Anionic polymerization is another form of living polymerization known for producing polymers with narrow molecular weight distributions. mdpi.com It is particularly effective for monomers with electron-withdrawing groups, such as styrenes and methacrylates. mdpi.com The applicability of anionic polymerization to an ethynylaniline monomer like this compound would depend on the ability to initiate polymerization without undesirable side reactions involving the amine or the acidic acetylenic proton. If the acetylenic proton were protected, initiation could potentially occur, leading to polyacetylenes with aniline side groups. Research into the anionic polymerization of styrene (B11656) derivatives with alkynyl groups has been explored, suggesting that such polymerizations are feasible under specific conditions, often using flow microreactor systems to control the reaction. mdpi.com

Crystal Engineering and Supramolecular Assembly for Novel Materials

The strategic design of solid-state architectures, known as crystal engineering, and the spontaneous organization of molecules into well-defined larger structures, termed supramolecular assembly, are pivotal areas in modern materials science. This compound is a compound of significant interest in this field due to its unique combination of functional groups that facilitate a variety of non-covalent interactions. These interactions are the fundamental tools used to guide the assembly of molecules into predictable and functional crystalline materials. nih.govnih.gov The structure of this compound, featuring a hydrogen-bond-donating N-H group, a hydrogen-bond-accepting nitrogen atom, an aromatic ring capable of π-stacking, and a highly versatile ethynyl group, allows for the construction of complex supramolecular systems. nih.govugr.es

The power of crystal engineering lies in the ability to manipulate crystal packing by modifying functional groups on a molecule. ias.ac.in The goal is to create "supramolecular synthons," which are robust and predictable intermolecular interaction patterns. The ethynyl group, in particular, is a key player in this context. It is well-documented that the ethynyl group is a versatile functional group in crystal packing, capable of acting as both a hydrogen-bond donor via its acidic C-H bond and as a hydrogen-bond acceptor through the π-density of its triple bond. nih.govresearchgate.net This dual role makes it a crucial contributor to molecular aggregation in crystal structures. nih.gov

The N-methylaniline portion of the molecule also provides critical interaction sites. The secondary amine can act as a hydrogen bond donor (N-H) and acceptor, while the phenyl ring is available for various π-interactions, including π-π stacking and C-H···π interactions. nih.govmdpi.com The interplay between the interactions mediated by the ethynyl group and those from the N-methylaniline moiety dictates the final supramolecular architecture.

A pertinent case study involves the closely related compound, 4-ethynyl-N,N-dimethylaniline. X-ray diffraction studies revealed that this molecule undergoes a reversible single-crystal-to-single-crystal phase transition at approximately 122.5 K. worktribe.comrsc.org In both the low and high-temperature phases, the molecules are linked into complex dodecamers (assemblies of twelve molecules) through a network of weak C–H···π hydrogen bonds involving the terminal ethynyl proton and the aromatic rings of neighboring molecules. worktribe.com This formation of a high-order supramolecular assembly highlights the effectiveness of the ethynyl group in directing crystal packing.

The propensity of the ethynyl group to form various non-covalent bonds is a key factor in its utility for crystal engineering. A statistical analysis of crystal structures containing the C-C≡C-H fragment from the Cambridge Structural Database (CSD) reveals its significant role in molecular aggregation.

| Interaction Type | Interacting Partner(s) | Propensity of Formation * | Reference |

| Hydrogen Bond Donor (C≡C-H···X) | N, O, S, Halogens | 74% | nih.gov |

| Hydrogen Bond Acceptor (X-H···π) | O-H, N-H, C(aromatic)-H | 47% | nih.gov |

| C-H···π Interaction | Ethynyl or Phenyl groups | 23% | nih.gov |

| Propensity is defined as the percentage of structures in which a specific interaction occurs when the potential interacting groups are present. |

This table demonstrates that in the vast majority of cases (87%), the ethynyl group is involved in some form of significant intermolecular interaction, making it a reliable and powerful tool for assembling molecules like this compound into novel materials with predictable structures and properties. nih.gov The combination of these directional interactions allows for the construction of materials ranging from simple co-crystals to complex, multi-dimensional coordination polymers. nih.govacs.org

Safety, Environmental, and Regulatory Research Considerations for Ethynylaniline Derivatives

Toxicological Research on Related Aniline (B41778) Derivatives

To infer the potential risks associated with 3-ethynyl-N-methylaniline, researchers examine the toxicological profiles of its structural analogues, primarily N-methylaniline and N,N-dimethylaniline.

The carcinogenic potential of N-methylaniline and N,N-dimethylaniline has been evaluated through various studies, leading to classifications by several regulatory and scientific bodies.

N-methylaniline: Concerns regarding the carcinogenic potential of N-methylaniline have been confirmed through comprehensive evaluations. useforesight.io Based on data from structurally similar compounds like aniline and N,N-dimethylaniline, N-methylaniline is suspected of causing cancer. useforesight.io The Member State Committee (MSCA) of the European Union has proposed a harmonized classification for N-methylaniline as Carcinogenic Category 2 (H351: Suspected of causing cancer). useforesight.io The German Commission for the Investigation of Health Hazards of Chemical Compounds classified N-methylaniline in Carcinogen Category 3B, indicating it is a substance of concern that warrants further investigation. researchgate.net This assessment is partly based on data for its metabolite, aniline, which is known to induce spleen tumors in rats. researchgate.net Animal studies have shown that while N-methylaniline alone did not produce carcinogenic effects, its administration in combination with sodium nitrite (B80452) led to lung adenomas and malignant lymphomas in mice, suggesting that in vivo nitrosation to form carcinogenic nitrosamines is a necessary step. yufenggp.com Chronic exposure has also been associated with potential carcinogenicity, particularly in relation to bladder cancer. chemicalbook.com

N,N-dimethylaniline: The International Agency for Research on Cancer (IARC) evaluated N,N-dimethylaniline and concluded that there is inadequate evidence for its carcinogenicity in humans and limited evidence in experimental animals. healthcouncil.nlinchem.org Consequently, it is classified in Group 3: "not classifiable as to its carcinogenicity to humans". healthcouncil.nlinchem.org However, studies in animals have shown some cause for concern. healthcouncil.nl A National Toxicology Program (NTP) study involving administration by gavage found increased incidences of tumors in the spleen of male rats and the forestomach of female mice. epa.gov The Dutch Expert Committee on Occupational Standards recommended classifying N,N-dimethylaniline as suspected of being carcinogenic to humans (comparable to EU category 3) due to these findings. healthcouncil.nl

Table 1: Summary of Carcinogenicity Findings for Aniline Analogues

| Compound | Key Findings | Classification | Source Index |

|---|---|---|---|

| N-methylaniline | Suspected of causing cancer based on data from structural analogues. No carcinogenic effects alone in mice, but carcinogenic with sodium nitrite. | Proposed as Carcinogenic Category 2 (H351) by EU MSCA. Classified as Category 3B by German Commission. | useforesight.ioresearchgate.netyufenggp.com |

| N,N-dimethylaniline | Limited evidence in experimental animals; increased incidence of spleen tumors in male rats and forestomach papillomas in female mice. Inadequate evidence in humans. | IARC Group 3. Recommended as suspected human carcinogen (EU Category 3) by the Health Council of the Netherlands. | healthcouncil.nlinchem.orgepa.gov |

The mutagenic potential, or the ability to cause genetic mutations, of these analogues has been investigated using a variety of assays.

N-methylaniline: Research suggests that N-methylaniline is suspected of causing genetic defects, leading to a proposed classification as Mutagenic Category 2 (H341). useforesight.io In bacterial mutagenicity assays, such as the Ames test, N-methylaniline has tested negative with and without metabolic activation. yufenggp.comnihs.go.jp However, it has been shown to be clastogenic in mammalian cells, meaning it can cause structural chromosomal aberrations. researchgate.netnihs.go.jp

N,N-dimethylaniline: Similar to N-methylaniline, N,N-dimethylaniline did not induce gene mutations in bacteria (Salmonella typhimurium). healthcouncil.nlinchem.orgornl.gov In contrast, it tested positive in cultured mammalian cells, where it was found to induce gene mutations, sister chromatid exchanges, and both numerical and structural chromosome aberrations. healthcouncil.nlinchem.orgnih.govchemicalbook.com This indicates that N,N-dimethylaniline is a chromosome-damaging agent. nih.govchemicalbook.com Some studies also found weakly positive results for in vivo DNA damage. nih.gov

Table 2: Summary of Mutagenicity Data for Aniline Analogues

| Compound | Bacterial Assays (e.g., Ames Test) | Mammalian Cell Assays | Source Index |

|---|---|---|---|

| N-methylaniline | Negative | Positive for chromosomal aberrations (clastogenic). | useforesight.ioresearchgate.netyufenggp.comnihs.go.jp |

| N,N-dimethylaniline | Negative | Positive for gene mutations, sister chromatid exchange, and chromosomal aberrations. | healthcouncil.nlinchem.orgnih.govchemicalbook.com |

Investigations into Metabolic Pathways of Analogues

Understanding the metabolic fate of N-methylaniline and N,N-dimethylaniline is crucial, as metabolites can be more or less toxic than the parent compound. The metabolism of these compounds involves several key enzymatic processes.

The metabolism of N,N-dimethylaniline has been studied in various species and primarily involves enzymatic N-demethylation, N-oxidation, and ring hydroxylation. inchem.orgatamanchemicals.com The cytochrome P-450 enzyme system plays a significant role in these transformations. nih.govnih.gov

Incubation of N,N-dimethylaniline with isolated rat hepatocytes results in the production of several metabolites, including:

N-methylaniline nih.govtandfonline.com

Aniline (a major metabolite) inchem.orgnih.govtandfonline.com

N,N-dimethylaniline N-oxide nih.govtandfonline.com

A significant finding from these studies was the identification of a novel, water-soluble metabolite identified as N-methylaniline N-glucuronide. nih.govtandfonline.comtandfonline.com This indicates that after N-demethylation of N,N-dimethylaniline to N-methylaniline, the resulting secondary amine undergoes N-glucuronidation. nih.govtandfonline.com This Phase II conjugation reaction increases the water solubility of the compound, which is a critical step in detoxification and facilitates its excretion from the body. ontosight.ai The N-glucuronidation of N-methylaniline represents a quantitatively important metabolic route. nih.govtandfonline.com Other identified metabolic pathways include sulfation and dehydrogenation. mdpi.com

Methodologies for Responsible Handling and Disposal in Research Settings

The potential hazards inferred from analogue studies necessitate strict adherence to safety protocols when handling ethynylaniline derivatives in a research environment.

Handling:

Personal Protective Equipment (PPE): Due to the toxic nature of aniline derivatives and their potential for skin absorption, appropriate PPE is mandatory. yufenggp.comchemicalbook.com This includes safety glasses with side shields or chemical goggles, chemical-resistant gloves, and a lab coat. sdfine.com In some cases, respiratory protection may be required. chemicalbook.com

Engineering Controls: Work with these compounds should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Preventing Contamination: Sources of ignition, such as open flames, should be prohibited where these chemicals are handled, as fine dusts can form explosive mixtures with air. scbt.com It is crucial to prevent spills from entering drains or water courses. scbt.com

Disposal:

Waste Management: All waste containing ethynylaniline derivatives must be treated as hazardous waste and handled in accordance with local, state, and federal regulations. scbt.comscbt.com

Disposal Methods: Appropriate disposal methods include incineration in a licensed facility, often after mixing with a suitable combustible material, or burial in a licensed landfill. scbt.com Users should consult their institution's waste management authority to identify suitable and compliant disposal facilities. scbt.comscbt.com

Container Decontamination: Empty containers must be decontaminated before disposal. They should be punctured to prevent reuse and all labels and safety warnings must be observed until the containers are cleaned and destroyed. scbt.comscbt.com

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of 3-ethynyl-N-methylaniline and its derivatives is a dynamic area of research, with a continuous drive towards more efficient, selective, and sustainable methods.